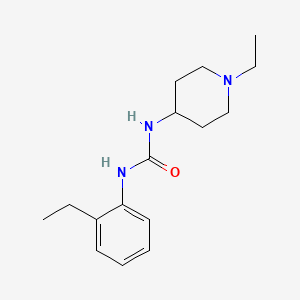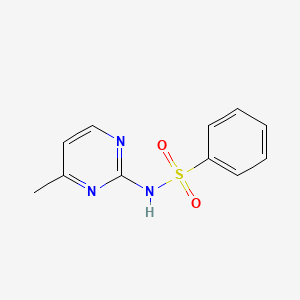![molecular formula C18H16F3N3O2 B4620090 [1-(2-pyrazinylcarbonyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B4620090.png)
[1-(2-pyrazinylcarbonyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, starting from readily available materials. For example, Piperidine-4-carboxylic acid and ethyl carbonochloridate have been used in the preparation of similar compounds through processes like amidation and Friedel-Crafts acylation, yielding reasonable overall efficiencies (Zheng Rui, 2010). These methodologies could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
Molecular structure determination is pivotal in understanding compound characteristics. X-ray diffraction (XRD) studies provide insights into the crystal and molecular structure, revealing configurations such as chair conformations of the piperidine ring and distorted tetrahedral geometries around sulfur atoms in sulfonamide derivatives (C. S. Karthik et al., 2021). These structural analyses inform about the spatial arrangement and potential reactivity sites within molecules.
Chemical Reactions and Properties
Chemical reactions involving similar compounds include substitution reactions, cyclization, and the formation of various derivatives through reactions with electrophiles or nucleophiles. For instance, the conversion of chalcones to pyrazolines via cyclization demonstrates the reactivity of similar molecular frameworks (Amara Mumtaz et al., 2015).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are critical for understanding the behavior of chemical compounds under various conditions. These properties are often determined through experimental studies, including thermal and optical analyses, which reveal stability ranges and optical characteristics (C. S. Karthik et al., 2021).
Chemical Properties Analysis
Chemical properties, including reactivity towards other chemicals, stability under various conditions, and potential for undergoing specific reactions, are determined through both experimental and theoretical studies. Computational methods such as Density Functional Theory (DFT) calculations help predict reactivity and stability by analyzing molecular orbitals and electrostatic potential maps (C. Sivakumar et al., 2021).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Phytotoxic Activities
Compounds structurally related to "[1-(2-pyrazinylcarbonyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone" have been synthesized and evaluated for their biological activities. For instance, derivatives of pyrazolines were synthesized and showed significant antimicrobial activities alongside phytotoxic effects in assays. These compounds, synthesized by the cyclization of chalcones with substituted benzyl hydrazides using piperidine as a catalyst, demonstrate the potential of such structures in developing bioactive agents (Mumtaz et al., 2015).
Enzyme Inhibitory Activities
Another area of application involves enzyme inhibitory activities, where pyrazole derivatives have been designed and evaluated. Specifically, compounds featuring the pyrazole structure have shown inhibitory activities against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), with detailed molecular docking analyses indicating significant interactions at the enzyme active sites (Cetin et al., 2021).
Synthesis and Characterization
The synthesis and structural characterization of related compounds have been extensively studied. For example, the synthesis of a side product in benzothiazinone synthesis, which is structurally similar to the queried compound, provides insights into the molecular and crystal structures of such compounds, offering valuable information for the development of new anti-tuberculosis drug candidates (Eckhardt et al., 2020).
Anticoronavirus and Antitumoral Activities
Research has also been conducted on derivatives exhibiting promising in vitro anticoronavirus and antitumoral activities. A series of compounds synthesized starting from specific reactants showed that structural variations could significantly impact their biological properties, including antiviral and antitumoral activities. These findings highlight the potential of such compounds in the development of new therapeutic agents (Jilloju et al., 2021).
Eigenschaften
IUPAC Name |
[1-(pyrazine-2-carbonyl)piperidin-3-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c19-18(20,21)14-5-3-12(4-6-14)16(25)13-2-1-9-24(11-13)17(26)15-10-22-7-8-23-15/h3-8,10,13H,1-2,9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJUQZGXUOTRPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CN=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24798545 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate dihydrochloride](/img/structure/B4620018.png)
![1-(2-chlorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4620019.png)
![1-[(2,6-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4620032.png)

![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(2,4-difluorophenyl)hydrazinecarboxamide](/img/structure/B4620048.png)
![2-{4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4620055.png)
![8-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B4620063.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-{[(2-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4620067.png)
![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(4-methylphenyl)acetamide](/img/structure/B4620080.png)

![N-allyl-2-{[3-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4620108.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide](/img/structure/B4620116.png)
